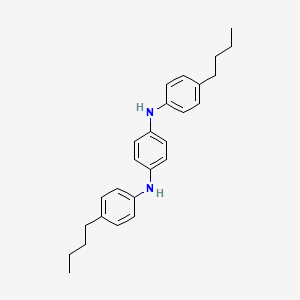

N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine

Description

N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine is an aromatic amine characterized by a central benzene-1,4-diamine core functionalized with two 4-butylphenyl groups at the nitrogen atoms. evitachem.com This specific molecular architecture imparts properties that are highly desirable for the fabrication of next-generation electronic devices.

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 372200-88-9 | evitachem.comsigmaaldrich.com |

| Molecular Formula | C26H32N2 | evitachem.comsigmaaldrich.com |

| Molecular Weight | 372.55 g/mol | evitachem.comsigmaaldrich.comchemicalbook.com |

| Melting Point | 125-129 °C | evitachem.comchemicalbook.comsigmaaldrich.com |

| Appearance | Solid | chemicalbook.comsigmaaldrich.com |

| Predicted Boiling Point | ~534.7 °C | evitachem.comchemicalbook.com |

| Predicted Density | ~1.054 g/cm³ | evitachem.comchemicalbook.com |

The synthesis of this compound typically relies on modern organic chemistry techniques, most notably palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination. evitachem.com This method involves reacting 1,4-dihalobenzenes with 4-butylaniline (B89568) to form the desired diarylamine structure. evitachem.com

Phenylenediamine derivatives represent a cornerstone class of compounds in the field of organic electronics. The parent molecule, p-phenylenediamine, is a key component in high-strength engineering polymers such as Kevlar. wikipedia.org Its derivatives are widely explored for their electronic properties, serving as building blocks for conductive polymers and hole-transporting materials. tandfonline.comresearchgate.netvivanls.com

Polymers derived from p-phenylenediamine, like Poly(p-phenylenediamine), exhibit inherent conductivity but often suffer from poor solubility and processability, which limits their practical application in electronic devices. tandfonline.com To overcome these limitations, researchers modify the core phenylenediamine structure by adding substituent groups. The introduction of alkyl groups, such as the butyl groups found in this compound, is a common and effective strategy to enhance solubility in organic solvents. This improved solubility is critical for forming the uniform, high-quality thin films required for fabricating multi-layered electronic devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.

Furthermore, derivatives of phenylenediamine are known for their ability to be easily oxidized, a property that is fundamental to their function as hole transport materials (HTMs). wikipedia.org HTMs are essential components in many optoelectronic devices, responsible for efficiently transporting positive charge carriers (holes) to the emissive layer. vivanls.comresearchgate.net Compounds like N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), a more complex diamine derivative, are widely used as HTMs in OLEDs. ossila.com The electronic structure of the phenylenediamine core provides the necessary pathway for charge transport, while the peripheral substituents are fine-tuned to optimize energy levels, stability, and morphology.

The primary relevance of this compound in modern materials science lies in its role as a monomer for the synthesis of advanced charge-transporting and light-emitting polymers. chemicalbook.com The strategic inclusion of two 4-butylphenyl groups is not merely for enhancing solubility; it also influences the molecular packing in the solid state and the thermal stability of the resulting materials, which are crucial factors for device longevity and performance.

Contemporary research focuses on developing materials that can improve the efficiency and stability of flexible electronic devices. A closely related polymer, Poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)-benzidine] (Poly-TPD), exemplifies the application of such butylphenyl-substituted diamine structures. researchgate.netresearchgate.net This polymer has been successfully used in composite hole transport layers to enhance the performance of flexible near-infrared perovskite light-emitting diodes (PeLEDs). researchgate.netresearchgate.net The research demonstrated that incorporating materials with these structural motifs can improve charge injection balance and recombination dynamics within the device. researchgate.netresearchgate.net

Therefore, research into this compound is directly aimed at creating novel polymers with superior processability and tailored electronic properties. These polymers are potential candidates for high-performance hole transport layers in a variety of optoelectronic applications, including OLEDs, PeLEDs, and organic photovoltaics. The butylphenyl substituents are key to enabling solution-based fabrication techniques, which can lower manufacturing costs and allow for the production of large-area and flexible devices, pushing the boundaries of next-generation display and sensing technologies. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-bis(4-butylphenyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2/c1-3-5-7-21-9-13-23(14-10-21)27-25-17-19-26(20-18-25)28-24-15-11-22(12-16-24)8-6-4-2/h9-20,27-28H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNDFNOXZWWULM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744141 | |

| Record name | N~1~,N~4~-Bis(4-butylphenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372200-88-9 | |

| Record name | N~1~,N~4~-Bis(4-butylphenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N1,n4 Bis 4 Butylphenyl Benzene 1,4 Diamine

Established Synthetic Pathways for N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine and Analogues

The synthesis of this compound and similar diarylamines is predominantly achieved through well-documented catalytic and multi-step approaches.

Palladium-Catalyzed Amination and Coupling Reactions

The most prominent and efficient method for synthesizing this compound is the palladium-catalyzed C–N cross-coupling reaction. evitachem.com This approach, often referred to as the Buchwald-Hartwig amination, involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base.

For the target compound, the synthesis typically couples a 1,4-dihalobenzene, such as 1,4-dibromobenzene or 1,4-diiodobenzene, with 4-butylaniline (B89568). evitachem.com The reaction is facilitated by a Pd(0) catalyst which enables a two-step amination process involving sequential nucleophilic aromatic substitutions to form the final triarylamine structure. evitachem.com Key to this process is the careful management of reaction conditions to prevent the formation of oligomers and to isolate the mono-aminated intermediate species. evitachem.com A common set of conditions involves using a palladium source like palladium(II) acetate (Pd(OAc)2) and a strong base such as sodium tert-butoxide (NaOtBu). ucl.ac.uk One attempted synthesis, however, noted the failure of a standard Buchwald-Hartwig catalyst, Pd(dppf)Cl2, to react with the starting materials under their specific conditions. ucl.ac.uk

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis

| Reactant A | Reactant B | Catalyst | Base | Solvent | Notes |

|---|---|---|---|---|---|

| 1,4-dihalobenzene | 4-butylaniline | Pd(0) catalyst | Strong Base | Anhydrous | General Buchwald-Hartwig conditions. evitachem.com |

Multi-Step Synthetic Strategies from Precursors

Beyond direct coupling, multi-step strategies offer alternative pathways to this compound and its analogues. These methods often involve the synthesis of key precursors followed by final assembly.

One such strategy involves the initial synthesis of the precursor, 4-butylaniline, which is then used in the final palladium-catalyzed coupling step. evitachem.com Other general multi-step approaches for aromatic amines include the reduction of nitro compounds. evitachem.com For instance, a common sequence for preparing diaminobenzene derivatives involves a nucleophilic aromatic substitution reaction where a starting amine reacts with a nitro-substituted aryl halide (e.g., 1-fluoro-2-nitrobenzene), followed by the reduction of the nitro group to an amine, often through catalytic hydrogenation. mdpi.com

Another relevant multi-step procedure used for a similar bis-amine involves a two-step process:

Schiff Base Formation : A reaction between a ketone (e.g., benzophenone) and a diamine (e.g., p-phenylenediamine) forms a diimine (Schiff base). nih.gov

Reduction : The subsequent reduction of the Schiff base, for example using sodium borohydride (NaBH4) and tin(II) chloride (SnCl2), yields the final secondary bis-amine. nih.gov

These precursor-based methods provide flexibility in introducing various functionalities and can be adapted for the synthesis of the target molecule.

Novel Approaches in the Synthesis of this compound Derivatives

Research into the synthesis of this compound and its derivatives is ongoing, with a focus on creating molecules with tailored properties and improving synthetic efficiency.

Introduction of Functional Moieties for Specific Applications

The core structure of this compound can be modified by introducing various functional groups to create derivatives for specific applications, such as in the development of charge transport and light-emitting polymers. chemicalbook.comsigmaaldrich.com The versatility of the diarylamine structure allows for the synthesis of a wide array of derivatives.

Examples of such modifications on analogous structures include:

Redox-Active Ligands : A central benzene-1,4-diamine core has been linked to four pyridyl groups via phenyl spacers to create N1,N1,N4,N4-Tetrakis(4-(pyridin-4-yl)phenyl)benzene-1,4-diamine (TPPB), a redox-active ligand. evitachem.com

Hole-Transporting Moieties : The introduction of naphthalene and phenyl groups attached to a central nitrogen atom, as seen in N1-(Naphthalen-1-yl)-N1,N4-diphenylnaphthalene-1,4-diamine (NPNA2), results in materials with efficient hole-transporting properties for use in organic light-emitting diodes (OLEDs). evitachem.com

Enzyme Inhibitors : Derivatives have been synthesized by reacting 2-chloroquinoline-3-carbaldehydes with benzene-1,4-diamine to explore their potential as inhibitors of the AKT1 enzyme. evitachem.com

These examples demonstrate the principle of incorporating specific functional units to tune the electronic, optical, or biological properties of the parent diamine structure.

Optimization of Reaction Conditions and Yields

Improving the efficiency of synthetic routes is a key area of research. For the palladium-catalyzed synthesis of this compound, microwave-assisted synthesis has been shown to dramatically reduce reaction times from 48 hours to just 6 hours, while maintaining high yields of over 88%. evitachem.com

General optimization strategies, which can be applied to these syntheses, involve a multiparameter approach to enhance factors like potency and metabolic stability for biological applications. nih.gov This can include modifying lipophilicity (cLogP) and polar surface area (tPSA) to improve permeability and solubility. nih.gov Another practical optimization involves streamlining the workup process. For a similar diamine synthesis, changing the reaction solvent from DMF, which required a complex aqueous workup, to THF allowed for a simpler filtration and rinsing procedure, yielding a high-purity product without the need for recrystallization. researchgate.net

Mechanistic Investigations of this compound Formation

The formation of this compound via the Buchwald-Hartwig amination follows a well-established catalytic cycle. The reaction is understood to proceed through a two-step amination process, where the Pd(0) catalyst facilitates sequential nucleophilic aromatic substitutions. evitachem.com A critical aspect of the mechanism is the formation of mono-aminated species as key intermediates; their management is crucial to prevent unwanted side reactions like oligomerization. evitachem.com

A plausible mechanism for related palladium-catalyzed reactions generally involves the following key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 1,4-dibromobenzene) to form a Pd(II) intermediate.

Coordination and Deprotonation : The amine (4-butylaniline) coordinates to the palladium center, and the base removes a proton from the amine nitrogen.

Reductive Elimination : The C-N bond is formed as the diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.

This sequence is repeated for the second amination on the other side of the benzene (B151609) ring to yield the final this compound product.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation (if any) |

|---|---|

| This compound | - |

| 1,4-dibromobenzene | - |

| 1,4-diiodobenzene | - |

| 4-butylaniline | - |

| palladium(II) acetate | Pd(OAc)2 |

| sodium tert-butoxide | NaOtBu |

| N1,N1,N4,N4-Tetrakis(4-(pyridin-4-yl)phenyl)benzene-1,4-diamine | TPPB |

| N1-(Naphthalen-1-yl)-N1,N4-diphenylnaphthalene-1,4-diamine | NPNA2 |

| 1-fluoro-2-nitrobenzene | - |

| benzophenone | - |

| p-phenylenediamine | - |

| sodium borohydride | NaBH4 |

Electronic Structure and Charge Transport Phenomena in N1,n4 Bis 4 Butylphenyl Benzene 1,4 Diamine

Theoretical and Computational Investigations of Electronic Properties

Theoretical and computational chemistry offer powerful tools to predict and understand the electronic behavior of molecules without the need for empirical measurement. These methods are crucial in the field of organic electronics for screening materials and understanding structure-property relationships. For a compound like N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine, which is used as a monomer in the synthesis of charge-transporting and light-emitting polymers, such investigations are fundamental to predicting its performance in devices like Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.com

Density Functional Theory (DFT) Calculations for Orbital Energies (HOMO-LUMO) and Band Gaps

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of organic semiconductor materials, DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels, known as the band gap, is a critical parameter that governs the material's electronic and optical properties.

A thorough review of scientific literature did not yield specific DFT calculation results detailing the HOMO-LUMO energies or the precise band gap for this compound. Such data would be invaluable for predicting its charge injection properties and its suitability for specific electronic applications.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For organic semiconductors, MD simulations provide insight into the material's morphology in the solid state, including molecular packing, conformational arrangements, and the nature of intermolecular interactions. These factors are critical as they strongly influence the efficiency of charge transport between adjacent molecules.

Specific studies employing molecular dynamics simulations to analyze the conformational landscape or intermolecular interactions of this compound are not available in the reviewed literature. This information would be essential for understanding how the butylphenyl groups affect molecular packing and, consequently, the material's charge transport characteristics.

Quantum Chemical Modeling of Charge Distribution and Oxidation Potentials

Quantum chemical modeling provides detailed information on how charge is distributed across a molecule and can be used to predict its electrochemical properties, such as oxidation and reduction potentials. The oxidation potential is directly related to the energy of the HOMO level and is a key indicator of the ease with which a material can lose an electron, a fundamental process in hole transport.

While the general class of aromatic amines is known for its electron-donating characteristics, specific quantum chemical models detailing the charge distribution map or calculated oxidation potentials for this compound have not been reported in the available scientific literature.

Experimental Probing of Charge Transport Dynamics and Mobility

Experimental techniques are essential for validating theoretical predictions and for providing definitive measurements of a material's performance. For charge-transporting materials, determining properties like charge carrier mobility and the energy barriers for charge injection is critical for device engineering.

Time-of-Flight (TOF) Measurements for Hole Drift Mobility

The Time-of-Flight (TOF) technique is a direct method used to measure the drift mobility of charge carriers (electrons or holes) in a material. In a TOF experiment, a layer of the material is placed between two electrodes, and a short pulse of light generates charge carriers. An applied electric field causes these carriers to drift across the material, and the time taken to traverse the layer is measured, allowing for the calculation of mobility.

Despite its application as a monomer for charge transport polymers, specific experimental data from Time-of-Flight measurements detailing the hole drift mobility of this compound could not be located in published research. sigmaaldrich.com

Characterization of Charge Injection and Extraction Barriers

The efficiency of an organic electronic device is heavily dependent on the energy barriers that exist at the interface between the organic material and the electrodes. These barriers for charge injection (from the electrode to the organic layer) and extraction (from the organic layer to the electrode) are determined by the alignment of the material's HOMO and LUMO levels with the work function of the electrodes.

Specific experimental studies characterizing the charge injection and extraction barriers for this compound with various common electrode materials (such as ITO, gold, or aluminum) were not found in the scientific literature. This information is crucial for the rational design of multilayer device architectures.

Field-Dependent Mobility Studies

The charge carrier mobility in organic semiconductors is a critical parameter that dictates device performance and is often dependent on the applied electric field. For materials like this compound, which are typically amorphous in thin-film form, charge transport occurs via hopping between localized states. This process is influenced by both energetic disorder (a distribution of energy levels) and positional disorder of the molecules.

µ(E) = µ₀ exp(γ√E)

where µ₀ is the zero-field mobility and γ is the Poole-Frenkel factor.

Research on poly-TPD has shown hole mobilities in the range of 10⁻³ to 10⁻⁷ cm²/Vs, depending on the specific device architecture and measurement technique. mdpi.com A study on composites of poly-TPD with other organic materials measured charge carrier mobilities using the CELIV (Charge Extraction by Linearly Increasing Voltage) method, revealing mobilities on the order of 10⁻⁵ to 10⁻⁴ cm²/Vs. mdpi.com

Below is a data table summarizing the charge carrier mobility measured in thin films of poly-TPD composites, which serves as an estimate for the behavior expected from this compound.

| Material System | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) | Measurement Technique |

|---|---|---|---|

| poly-TPD | ~10⁻³ - 10⁻⁷ | Not Reported | SCLC / OFET |

| poly-TPD:PCBM | ~10⁻⁴ | ~10⁻⁴ | CELIV |

| poly-TPD:Cu-PP | ~10⁻⁵ | ~10⁻⁵ | CELIV |

| poly-TPD:PCBM:Cu-PP | ~10⁻⁴ | ~10⁻⁴ | CELIV |

Data adapted from studies on poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD). SCLC refers to Space Charge Limited Current, and OFET to Organic Field-Effect Transistor. mdpi.com

Exciton (B1674681) Dynamics and Recombination Processes in this compound Based Systems

In organic light-emitting diodes (OLEDs) and other optoelectronic devices, the dynamics of excitons—bound electron-hole pairs—are fundamental to device efficiency and lifetime. The management of singlet and triplet excitons, as well as their behavior at interfaces, are critical areas of study.

Singlet and Triplet Exciton Management

In electrically excited organic materials, spin statistics dictate that approximately 25% of the created excitons are in the singlet state (S₁) and 75% are in the triplet state (T₁). nih.gov Fluorescent materials, including many arylamine derivatives, primarily emit light from the decay of singlet excitons. Therefore, managing the triplet exciton population is crucial for enhancing device efficiency.

Several processes govern the fate of singlet and triplet excitons:

Radiative Decay: Singlet excitons can decay radiatively to the ground state (S₀), producing fluorescence.

Non-radiative Decay: Both singlet and triplet excitons can decay through non-radiative pathways, releasing energy as heat.

Intersystem Crossing (ISC): Singlet excitons can convert to triplet excitons.

Reverse Intersystem Crossing (RISC): In materials with a small singlet-triplet energy gap (ΔEST), triplet excitons can be thermally upconverted to singlet excitons, a process central to thermally activated delayed fluorescence (TADF). nih.gov

Triplet-Triplet Annihilation (TTA): Two triplet excitons can interact to produce one singlet exciton and a ground state molecule, or other excited states. uq.edu.au This process can be a loss mechanism in phosphorescent OLEDs but can be harnessed in fluorescent devices to convert non-emissive triplets into emissive singlets. uq.edu.auaps.org

Singlet-Triplet Annihilation (STA): A singlet exciton and a triplet exciton can interact, leading to the quenching of the singlet exciton. This is generally a detrimental process. researchgate.net

For a hole-transporting material like this compound, it is important that its triplet energy level is sufficiently high to prevent the quenching of triplet excitons from an adjacent emissive layer. scispace.com If the triplet energy of the hole transport material is lower than that of the emitter, triplet excitons can diffuse from the emissive layer and be quenched non-radiatively in the hole transport layer, reducing device efficiency. scispace.com The quenching of triplet excitons by charge carriers (polarons), particularly holes in a hole-transporting material, is another significant loss mechanism. ewha.ac.krnih.gov

Interfacial Exciton Formation and Annihilation

The interfaces between different organic layers in a device are critical regions for exciton dynamics. At the interface between a hole-transporting layer (HTL), such as one made of this compound, and an electron-transporting or emissive layer, several processes can occur:

Exciton Formation: Electrons and holes can meet at the interface to form excitons. The efficiency of this process depends on the charge injection balance and the charge carrier mobilities of the respective layers.

Interfacial States (Exciplexes): An excited state can form between a donor molecule (from the HTL) and an acceptor molecule (from the adjacent layer), known as an exciplex. These exciplexes typically have a strong charge-transfer character and can emit light at a longer wavelength than the individual molecules. nih.gov The formation of exciplexes can be either beneficial or detrimental to device performance, depending on their radiative efficiency and energy level.

Interfacial Annihilation/Quenching: Excitons can be quenched at interfaces due to energy level mismatches, the presence of trap states, or interactions with charge carriers accumulated at the interface. nih.gov The interaction between excitons in one layer and polarons in an adjacent layer is a recently identified significant quenching mechanism that can limit device efficiency.

In systems containing arylamine-based HTLs, the stability of the organic/organic interface is crucial. Degradation can occur due to interactions between positive polarons and singlet excitons in the HTL, leading to a deterioration in charge conduction across the interface and an increase in the device operating voltage over time.

Advanced Material Characterization of N1,n4 Bis 4 Butylphenyl Benzene 1,4 Diamine Thin Films and Assemblies

Morphological and Microstructural Analysis of Deposited Films

The morphology and microstructure of deposited films are paramount as they directly influence charge carrier mobility, device efficiency, and operational stability. A uniform, pinhole-free film is crucial for preventing electrical shorts and ensuring consistent performance across a device.

Assessing the quality of thin films is a critical step. Film uniformity is typically investigated using microscopy techniques. Atomic Force Microscopy (AFM) provides nanoscale topographical information, revealing surface roughness (e.g., root mean square roughness, Ra) and the presence of aggregates or pinholes. Scanning Electron Microscopy (SEM) offers a wider field of view to assess large-scale uniformity and identify macroscopic defects.

Solvent resistance is crucial for the fabrication of multilayer devices via solution processing, where the deposition of a subsequent layer must not dissolve the underlying one. A common assessment method involves exposing the film to the processing solvent for a specific duration and then re-examining its thickness and morphology using techniques like profilometry and AFM. Enhanced solvent resistance is often linked to increased crystallinity or molecular packing within the film. For instance, studies on other semiconducting polymer films have shown that thermal annealing can significantly improve solvent resistance by inducing physical changes in the film structure. mpg.de

The degree of molecular order, whether amorphous or crystalline, profoundly affects the electronic properties of organic semiconductor films. Amorphous films are typically isotropic and exhibit uniform properties, which can be advantageous for simple fabrication processes. However, crystalline or polycrystalline films often exhibit higher charge carrier mobility due to more ordered molecular packing.

X-ray Diffraction (XRD) is the primary technique used to probe the crystalline nature of thin films. The presence of sharp diffraction peaks in an XRD pattern indicates crystalline domains, while a broad, diffuse halo is characteristic of an amorphous structure. For analogous poly(p-phenylenediamine) materials, XRD patterns have been used to identify varying degrees of crystallinity depending on synthesis conditions. researchgate.net The study of different polymorphs is also important, as seen in related diarylamine compounds where different crystal packing arrangements were identified through single-crystal X-ray diffraction. researchgate.net

Thermal Stability and Morphological Stability Investigations

The thermal stability of a material is critical for both the fabrication process (e.g., thermal evaporation or annealing) and the long-term operational lifetime of an electronic device. High temperatures can lead to material degradation or undesirable morphological changes.

The glass transition temperature (Tg) and decomposition temperature (Td) are key indicators of a material's thermal stability. The Tg is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is desirable for morphological stability, as it helps prevent film deformation or crystallization during device operation. The Td is the temperature at which the material begins to chemically decompose.

These properties are typically measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow into or out of a sample as it is heated, allowing for the identification of the Tg. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition (Td). While the specific Tg and Td for N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine are not widely reported, related polyarylene polyimides synthesized from phenylated phenylenediamines have shown high glass transition temperatures (381–396 °C) and decomposition temperatures above 545 °C, highlighting the inherent stability of this class of materials. researchgate.net

Table 1: Physical and Thermal Properties of this compound and Related Compounds

| Property | This compound | N,N'-Diphenyl-p-phenylenediamine (Analog) | Phenylated Phenylenediamine-based Polyimide (Analog) |

|---|---|---|---|

| Molecular Formula | C26H32N2 evitachem.com | C18H16N2 lookchem.com | Polymer |

| Molecular Weight | 372.55 g/mol evitachem.com | 260.33 g/mol lookchem.com | Mw = 24,000-35,000 g/mol researchgate.net |

| Melting Point (Tm) | 125-129 °C evitachem.comsigmaaldrich.com | 144-148 °C lookchem.com | N/A |

| Glass Transition Temp (Tg) | Data not available | Data not available | 381-396 °C researchgate.net |

| Decomposition Temp (Td) | Data not available | Data not available | > 545 °C researchgate.net |

Thermal annealing, a process where a film is heated to a temperature below its melting or decomposition point and held for a certain time, is a common method to improve film quality. Annealing can promote the growth of crystalline domains, reduce defects, and improve the interfacial contact between layers in a device. researchgate.net Studies on other organic thin films, such as α-NPD, have shown that annealing even at temperatures below the Tg can cause substantial irreversible changes in photoluminescence and structural characteristics. researchgate.net For semiconducting polymers, annealing can increase the size of crystallites and enhance molecular packing, which often leads to improved electrical performance and solvent resistance. mpg.de It is expected that annealing thin films of this compound would similarly influence its morphology, potentially increasing surface roughness at higher temperatures but improving molecular order at moderate temperatures. researchgate.net

Advanced Spectroscopic Characterization for Functional Understanding

Spectroscopic techniques are indispensable for understanding the electronic structure and optical properties of the material, which are fundamental to its function in an optoelectronic device.

For this compound, UV-Visible (UV-Vis) absorption spectroscopy would be used to determine the optical energy gap of the thin film by identifying the absorption onset. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which govern charge injection and transport, can be estimated using cyclic voltammetry (CV) in conjunction with optical data.

Photoluminescence (PL) spectroscopy would reveal the emissive properties of the material and provide insight into its excited-state dynamics. The PL spectrum indicates the color of light emitted, while the PL quantum yield measures its emission efficiency.

Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure and purity of the compound by identifying characteristic vibrational modes of its functional groups. For example, in related diarylamine compounds, FTIR is used to identify N-H and phenyl group vibrations. researchgate.net Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is also a primary tool for structural elucidation and confirmation of synthesis. frontiersin.org Mass spectrometry confirms the molecular weight and fragmentation pattern of the molecule. researchgate.net These techniques collectively provide a comprehensive understanding of the material's structure and its potential performance in electronic applications.

Time-Resolved Spectroscopy for Photophysical Processes

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved photoluminescence, are crucial for understanding the excited-state dynamics of materials. For a compound like this compound, these studies would provide critical insights into processes such as charge carrier generation, recombination, and transport in thin films. This information is vital for evaluating its potential in optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Analysis of related N,N'-diaryl-p-phenylenediamines often reveals complex photophysical behavior, including the formation of excited-state species like excitons and charge-transfer states. The kinetics of these species, typically occurring on timescales from picoseconds to microseconds, would be a key area of investigation. However, no specific data on fluorescence quantum yields, excited-state lifetimes, or transient spectral features for this compound has been reported.

Solid-State NMR for Molecular Packing and Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local structure and dynamics of materials in the solid state. For this compound, ssNMR could provide detailed information about the conformation of the butylphenyl groups, the packing arrangement of the molecules in a crystalline or amorphous solid, and the nature of intermolecular interactions.

Techniques such as 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be expected to reveal distinct resonances for the different carbon environments within the molecule, offering clues about its solid-state conformation and the presence of any polymorphic forms. Furthermore, advanced ssNMR experiments could elucidate the dynamics of the butyl chains and phenyl rings over a wide range of timescales. At present, no solid-state NMR studies have been published for this specific compound.

X-ray Diffraction for Solid-State Structure and Polymorphism

X-ray Diffraction (XRD) is the definitive method for determining the crystal structure of solid materials. A single-crystal XRD study of this compound would yield precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. This is fundamental to establishing structure-property relationships.

Furthermore, studies on analogous aromatic diamines have shown that they can exhibit polymorphism—the ability to exist in multiple crystalline forms. researchgate.netresearchgate.net Each polymorph can have different physical properties, such as solubility, stability, and electronic characteristics. Powder X-ray diffraction (PXRD) would be the primary tool to identify different polymorphs and to characterize the crystallinity of thin films. Despite the importance of this information, the crystal structure and any potential polymorphic behavior of this compound remain uninvestigated in the available scientific literature.

Applications of N1,n4 Bis 4 Butylphenyl Benzene 1,4 Diamine in Organic Optoelectronic Devices

Role as Hole Transport Material (HTM) in Organic Light-Emitting Diodes (OLEDs)

N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine and its polymeric form, Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (Poly-TPD), are recognized for their excellent hole transport capabilities, making them suitable for use as Hole Transport Layers (HTLs) in OLEDs. nih.gov These materials facilitate the efficient movement of positive charge carriers (holes) from the anode to the emissive layer, a critical process for achieving high-performance OLEDs.

Device Architectures Incorporating this compound HTLs

While specific device architectures incorporating the monomer this compound are not extensively detailed in available research, its polymeric counterpart, Poly-TPD, has been successfully integrated into various OLED and other light-emitting diode structures. For instance, a photo-crosslinkable HTL was developed using a blend of Poly-TPD and bis(4-azido-2,3,5,6-tetrafluorobenzoate) (FPA), enabling the solution-processed fabrication of red and green OLEDs. bohrium.com This approach renders the HTL insoluble, allowing for the subsequent deposition of the emissive layer from a solution without dissolving the underlying HTL. bohrium.com

In another application, a composite hole transport layer (HTL) was created using Poly-TPD as the host matrix doped with di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC). researchgate.net This composite HTL was utilized in flexible near-infrared perovskite quantum dot light-emitting diodes (PeLEDs), demonstrating the versatility of the Poly-TPD platform. researchgate.net The general structure of such devices typically involves an indium tin oxide (ITO) anode, followed by the Poly-TPD-based HTL, an emissive layer, an electron transport layer, and a metal cathode.

Enhancement of Hole Injection and Transport Efficiency

The effectiveness of this compound derivatives as HTMs lies in their suitable Highest Occupied Molecular Orbital (HOMO) energy levels. For Poly-TPD, the HOMO level is approximately 5.2 eV, which aligns well with the work function of commonly used anodes like ITO coated with PEDOT:PSS. ossila.com This alignment minimizes the energy barrier for hole injection from the anode into the HTL, leading to more efficient device operation.

Furthermore, the molecular structure of these triphenylamine-based materials facilitates efficient hole transport via a hopping mechanism between adjacent molecules. The hole mobility in thin layers of Poly-TPD has been reported to be in the range of 10⁻³ to 10⁻⁷ cm²V⁻¹s⁻¹, which is a key factor in ensuring that holes are effectively transported to the emissive layer for recombination with electrons. nih.gov

Influence on Luminance, Current Efficiency, and External Quantum Efficiency

The incorporation of Poly-TPD-based HTLs has a demonstrable positive impact on the key performance metrics of light-emitting diodes. In solution-processed red and green OLEDs, the use of a photo-crosslinked Poly-TPD:FPA HTL resulted in higher device performances compared to those with a non-crosslinked Poly-TPD HTL. bohrium.com

In the case of flexible near-infrared PeLEDs, optimizing the concentration of TAPC in the Poly-TPD composite HTL led to a 34% enhancement in the external quantum efficiency (EQE) compared to a device with a pristine Poly-TPD HTL. researchgate.net The optimized device achieved a peak EQE of 3.9% and a maximum current density of 631.4 mA/cm². researchgate.net

Below is a data table summarizing the performance of a flexible near-infrared PeLED with a composite Poly-TPD:TAPC hole transport layer.

| Performance Metric | Value |

| Peak External Quantum Efficiency (EQE) | 3.9% |

| Maximum Current Density | 631.4 mA/cm² |

| Maximum Radiant Flux | 13.7 W sr⁻¹ m⁻² |

Strategies for Improving Device Lifetime and Stability

A significant challenge in the commercialization of organic electronic devices is their operational stability. The use of polymeric HTMs like Poly-TPD can contribute to improved device longevity due to their ability to form stable and uniform thin films.

One effective strategy is the use of composite HTLs. The incorporation of TAPC into a Poly-TPD matrix has been shown to enhance the stability of flexible PeLEDs. researchgate.net Devices with the composite HTL retained 93% of their initial EQE after 20 bending cycles, highlighting the mechanical robustness and potential for use in flexible electronics. researchgate.net Furthermore, the use of photo-crosslinkable Poly-TPD provides a method to create a more stable HTL that is resistant to solvents used in subsequent processing steps, which can prevent interlayer mixing and degradation of device performance over time. bohrium.com

Utilization in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound, particularly Poly-TPD, have also found application in the field of solar energy conversion, serving as efficient hole transport materials in both OPVs and DSSCs.

Performance as Electron Donor or Hole Transport Layer

In the context of solar cells, these materials primarily function as a hole transport layer, facilitating the extraction of holes from the light-absorbing layer to the anode. The favorable HOMO energy level of Poly-TPD (5.2 eV) aligns well with the valence band of perovskite materials, enabling efficient hole transport. ossila.com Concurrently, its Lowest Unoccupied Molecular Orbital (LUMO) at 2.3 eV effectively blocks the flow of electrons, preventing charge recombination at the anode. ossila.com

Charge Separation and Recombination Dynamics in OPV Devices

In the realm of organic photovoltaics, the efficiency of charge separation at the donor-acceptor interface and the subsequent transport of charges to the respective electrodes are paramount for achieving high power conversion efficiencies. Polymers derived from this compound, such as Poly-TPD, are primarily utilized as hole transport layers (HTLs). The inherent properties of the monomer unit contribute significantly to the favorable electronic characteristics of the resulting polymer.

The introduction of the butylphenyl groups onto the benzene-1,4-diamine core influences the solubility and morphological stability of the polymer, which are crucial for forming high-quality thin films in device fabrication. More importantly, the electronic nature of the diarylamine moiety facilitates efficient hole transport. The highest occupied molecular orbital (HOMO) energy level of Poly-TPD is approximately 5.2 eV, which aligns well with the valence band of perovskite materials, a common active layer in high-efficiency solar cells. chemdad.comossila.com This energetic alignment allows for the efficient extraction of holes from the photoactive layer and their transport towards the anode. chemdad.com

Furthermore, the lowest unoccupied molecular orbital (LUMO) of Poly-TPD is positioned at a level that effectively blocks the flow of electrons. chemdad.comossila.com This electron-blocking capability is essential for preventing charge recombination at the anode interface, a major loss mechanism in OPV devices. By facilitating hole extraction and impeding electron passage, Poly-TPD significantly contributes to reducing interfacial charge recombination. researchgate.net The use of a Poly-TPD interlayer in perovskite solar cells with a P3HT hole transport layer has been shown to suppress interfacial recombination, leading to an improvement in the open-circuit voltage and fill factor. researchgate.net

A study on composite hole transport layers demonstrated that incorporating a dopant into a Poly-TPD host matrix could further regulate charge injection and recombination dynamics in flexible near-infrared perovskite quantum dot light-emitting diodes, leading to enhanced external quantum efficiency. researchgate.net

Table 1: Performance of a Perovskite Solar Cell with a Poly-TPD Interlayer

| Device Configuration | Open-Circuit Voltage (V) | Fill Factor (%) | Power Conversion Efficiency (%) |

| Without Poly-TPD | 0.912 | 59.2 | 7.0 |

| With Poly-TPD | 0.95 | 61.1 | 10.65 |

Data sourced from a study on Poly(N,N′‐bis‐4‐butylphenyl‐N,N′‐biphenyl)benzidine as an interfacial passivator. researchgate.net

Application in Organic Field-Effect Transistors (OFETs)

The excellent hole-transporting properties of polymers derived from this compound also make them suitable for application as the active semiconductor layer in p-type organic field-effect transistors (OFETs). The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor, the on/off current ratio, and the threshold voltage.

Poly-TPD exhibits monopolar electrical conductivity with excellent hole transport characteristics. nih.gov The ability to form high-quality thin films, a property enhanced by the butylphenyl groups of the monomer, is crucial for achieving good performance in OFETs. Research has reported hole mobilities for Poly-TPD in the range of 1 x 10⁻⁴ cm²/Vs to 2 x 10⁻³ cm²/Vs when measured in a thin-film transistor architecture. nih.gov

The charge transport in these materials occurs via a hopping mechanism through a distribution of localized states. The molecular structure of the this compound unit, with its aromatic rings and nitrogen atoms, provides the pathways for this charge hopping. The butyl groups, while primarily enhancing solubility and film-forming properties, can also influence the molecular packing in the solid state, which in turn affects the charge transport efficiency.

Studies on composites of Poly-TPD with electron-accepting molecules have been conducted to investigate the charge carrier mobility. In these composites, the hole mobility of Poly-TPD can be modulated, and in some cases, electron transport can also be observed, making the material potentially suitable for ambipolar OFETs. nih.gov The development of such composites is a promising area for creating photodetectors and other advanced electronic devices. mdpi.com

Table 2: Reported Hole Mobility of Poly-TPD in Different Measurement Configurations

| Measurement Technique | Hole Mobility (cm²/Vs) |

| Space Charge Limited Current (SCLC) | 1.7 x 10⁻⁴ to 2 x 10⁻³ |

| Organic Field-Effect Transistor (OFET) | 1 x 10⁻⁴ |

Data compiled from studies on charge carrier mobility in Poly-TPD. nih.gov

N1,n4 Bis 4 Butylphenyl Benzene 1,4 Diamine in Polymer Chemistry and Macromolecular Systems

Use as a Monomer for Conjugated Polymer Synthesis

The amine functionalities of N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine make it a suitable monomer for the synthesis of conjugated polymers, which are characterized by a backbone of alternating single and double bonds that facilitates electron delocalization. This delocalization is the origin of their unique electronic and optical properties.

This compound can be polymerized to form poly(arylamine)s, a class of polymers known for their excellent hole-transporting capabilities. The synthesis of such polymers can be achieved through various polycondensation reactions. For instance, aromatic polyamides containing triphenylamine (B166846) units have been successfully synthesized via direct phosphorylation polycondensation or low-temperature solution polycondensation. ntu.edu.tw These methods typically involve the reaction of a diamine monomer, such as this compound, with a dicarboxylic acid or its derivative. The incorporation of bulky butyl groups on the phenyl rings enhances the solubility of the resulting polymers, preventing the strong intermolecular hydrogen bonding that often renders aromatic polyamides intractable. ntu.edu.tw This improved solubility allows for the solution-casting of thin films with good mechanical properties.

A closely related and commercially significant polymer is poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine, often referred to as poly-TPD. mdpi.comchemicalbook.com This polymer incorporates a similar diamine structure and is recognized for its exceptional hole transport properties, making it a benchmark material for hole transport layers (HTLs) in various optoelectronic devices. mdpi.comchemicalbook.com

Electropolymerization is a powerful technique for the fabrication of thin, uniform polymer films directly onto an electrode surface. This method is particularly advantageous for creating active layers in electronic devices. The oxidative electropolymerization of aromatic amines, such as o-phenylenediamine, proceeds through the formation of radical cations that initiate polymerization. ucla.edu This process is self-limiting, allowing for the deposition of ultrathin, conformal coatings. ucla.edu

While specific studies on the electropolymerization of this compound are not widely documented, the general mechanism for related aromatic amines suggests its feasibility. The resulting polymer films would be expected to be electroactive and exhibit reversible redox behavior, which is a key characteristic for applications in electrochromic devices and sensors. The butyl substituents would likely enhance the solubility of the monomer in the electrolyte solution and contribute to the formation of smooth, amorphous polymer films. The ability to form high-quality films from solution is a critical advantage for large-area device fabrication using techniques like spin-coating or inkjet printing.

Functional Polymers Incorporating this compound Units

The unique electronic properties of the this compound unit can be harnessed by incorporating it into various polymer architectures to create functional materials with tailored characteristics.

While direct polymerization of this compound forms a conjugated backbone, it is also possible to synthesize polymers where this charge-transporting moiety is a pendant group attached to a non-conjugated polymer backbone. This approach allows for the combination of the desirable electronic properties of the diamine with the physical properties of the host polymer, such as flexibility and processability. Although specific examples utilizing this compound as a pendant group are not detailed in available research, the synthesis of new hole-transport polymers based on similar triarylamine structures has been successfully demonstrated through the polyaddition of N,N′-diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine with divinyl or diisopropenyl benzene (B151609). researchgate.net These polymers exhibit high glass transition temperatures and low oxidation potentials, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net

The long-term stability and robustness of polymer films are critical for the operational lifetime of electronic devices. Cross-linking the polymer chains is an effective strategy to enhance thermal and morphological stability. While specific cross-linking studies involving this compound are not prevalent, research on related materials provides insight into potential strategies. For instance, thermally cross-linked electron transport layers have been developed to produce high-luminescence quantum dot films with improved surface morphology. researchgate.net By introducing cross-linkable functional groups into polymers containing the this compound unit, it would be possible to create insoluble and solvent-resistant films after a thermal or photochemical curing step. This is particularly beneficial for the fabrication of multilayer devices where the deposition of subsequent layers from solution could otherwise damage the underlying polymer film.

Structure-Property Relationships in Polymeric Systems for Optoelectronic Applications

The performance of optoelectronic devices is intrinsically linked to the chemical structure of the materials used in their active layers. For polymers derived from this compound, several key structure-property relationships are of paramount importance.

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for efficient charge injection and transport in devices like OLEDs and solar cells. For hole transport materials, a high HOMO level that is well-matched with the work function of the anode and the HOMO level of the emissive or active layer is required. Poly-TPD, a structural analog, has a HOMO level of approximately 5.2 eV, which aligns well with the work function of commonly used anodes like indium tin oxide (ITO) coated with PEDOT:PSS. chemicalbook.comresearchgate.net This favorable energy level alignment facilitates the efficient injection of holes from the anode into the hole transport layer.

The charge carrier mobility is another crucial parameter that dictates the performance of electronic devices. High hole mobility is desirable for HTLs to ensure that charge carriers can be efficiently transported to the recombination zone. The hole mobility in thin films of poly-TPD has been reported to be in the range of 10⁻³ to 10⁻⁷ cm²V⁻¹s⁻¹, depending on the measurement technique and film preparation conditions. mdpi.com The presence of the bulky butylphenyl groups in polymers derived from this compound helps to prevent crystallization and maintain an amorphous morphology, which is generally beneficial for isotropic charge transport.

The thermal stability of these polymers is also a key consideration for device longevity. Aromatic polyamides and polyimides containing triarylamine units are known for their high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 500°C. ntu.edu.tw This robustness is essential to prevent degradation of the material during device operation, which can involve significant heat generation.

The optical properties of these polymers are also important. For applications as a hole transport layer, a wide bandgap is generally preferred to ensure transparency in the visible region of the electromagnetic spectrum, allowing light to reach the emissive or light-absorbing layer without significant loss.

The table below summarizes key properties of the related poly-TPD, which can be considered indicative of the expected performance of polymers based on this compound.

| Property | Value | Significance in Optoelectronics |

| HOMO Energy Level | ~5.2 eV chemicalbook.comresearchgate.net | Facilitates efficient hole injection from the anode. |

| Hole Mobility | 10⁻³ - 10⁻⁷ cm²V⁻¹s⁻¹ mdpi.com | Enables efficient transport of holes to the active layer. |

| Morphology | Amorphous | Promotes isotropic charge transport and good film formation. |

| Solubility | Soluble in common organic solvents | Allows for solution-based processing and fabrication of large-area devices. |

| Thermal Stability | High Tg and decomposition temperature | Ensures device stability and long operational lifetime. |

By strategically modifying the polymer backbone and incorporating functional groups, the properties of materials derived from this compound can be fine-tuned to meet the specific requirements of various optoelectronic applications, from high-efficiency light-emitting diodes to stable and efficient solar cells.

Conclusion and Future Research Trajectories

Summary of Key Research Findings for N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine

This compound is primarily utilized as a monomer in the synthesis of charge transport and light-emitting polymers. A significant body of research has focused on the polymer derivative, poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine, commonly known as poly-TPD. This polymer has demonstrated considerable promise as a hole transport layer (HTL) in a variety of optoelectronic devices due to its excellent film-forming properties and efficient hole transport capabilities.

Research has shown that poly-TPD exhibits a notable hole mobility, with reported values in the range of 1 x 10⁻⁴ to 2 x 10⁻³ cm²V⁻¹s⁻¹. mdpi.com This property makes it a suitable candidate for use in organic light-emitting diodes (OLEDs), quantum-dot-based light-emitting diodes (QLEDs), and organic photodiodes. mdpi.com In the realm of perovskite solar cells (PSCs), poly-TPD has been successfully employed as an effective HTL. Studies have demonstrated that the incorporation of poly-TPD can lead to PSCs with stabilized efficiencies exceeding 21%. nih.gov This high performance is attributed to suppressed non-radiative recombination and improved interfacial hole extraction. nih.gov

Furthermore, poly-TPD has been shown to enhance the operational stability of perovskite solar cells. Its hydrophobic nature helps to prevent moisture penetration, a key factor in the degradation of perovskite materials. nih.gov Devices with a poly-TPD passivation layer have been reported to retain approximately 91% of their initial efficiency after 300 hours of storage at high relative humidity (80%). nih.gov In another study, a composite hole transport layer consisting of poly-TPD as the host matrix doped with 1,1-bis[4-[N,N′-bis(4-methylphenyl)amino]phenyl]cyclohexane (TAPC) was used in flexible near-infrared perovskite quantum dot light-emitting diodes. This composite HTL resulted in a 34% enhancement in external quantum efficiency (EQE) compared to devices with pristine poly-TPD. researchgate.net

The following table summarizes key performance data for devices incorporating poly-TPD, the polymer derived from this compound.

| Device Type | Role of Poly-TPD | Key Performance Metric | Value |

| Perovskite Solar Cell | Hole Transport Layer | Stabilized Efficiency | >21% nih.gov |

| Perovskite Solar Cell | Passivation Layer | Efficiency Retention (300h, 80% RH) | ~91% nih.gov |

| Flexible NIR PeLED | Composite HTL (Host) | EQE Enhancement (vs. pristine poly-TPD) | 34% researchgate.net |

| Organic Field-Effect Transistor | Active Layer | Hole Mobility | 1 x 10⁻⁴ cm²V⁻¹s⁻¹ mdpi.com |

| Thin Film | Active Layer | Hole Mobility (SCLC) | 1-2 x 10⁻³ cm²V⁻¹s⁻¹ mdpi.com |

Emerging Trends and Challenges in Diamine-Based Organic Semiconductors

Diamine-based organic semiconductors are at the forefront of materials innovation for next-generation electronics, with several emerging trends shaping the research landscape. A primary trend is the increasing focus on enhancing the stability and durability of devices. The intrinsic instability of some organic materials, particularly in the presence of moisture and oxygen, presents a significant challenge to their commercial viability. google.com Consequently, there is a growing emphasis on designing diamine derivatives with improved thermal and environmental stability.

Another significant trend is the application of diamine-based materials in perovskite solar cells. Diamines have been shown to act as effective passivating agents for defects on the surface of perovskite films, leading to a reduction in charge recombination and an improvement in device efficiency and stability. utoronto.ca For instance, the use of diamine chelates has been demonstrated to preferentially bind with tin atoms in mixed tin-lead perovskite solar cells, thereby improving resistance to oxidation and reducing interface recombination. utoronto.ca This has led to all-perovskite tandem solar cells with a power conversion efficiency of 28.8%. utoronto.ca

However, the field also faces several challenges. The synthesis and purification of high-purity diamine monomers can be complex and costly, which can hinder large-scale production. asm.org Furthermore, achieving long-term operational stability in devices remains a critical hurdle. While significant progress has been made, the degradation of organic materials over time, especially under operational stress, needs to be further addressed to meet the requirements for commercial applications. Another challenge lies in the controlled deposition of uniform, thin films of diamine-based polymers over large areas, which is crucial for the fabrication of high-performance devices.

Prospective Research Directions for this compound and Related Compounds

Advanced Device Architectures and Processing Techniques

Future research is likely to explore the integration of this compound and its derivatives into advanced device architectures. One promising direction is the development of vertically stacked organic transistors, which have the potential for higher current output and lower operating voltages compared to conventional planar architectures. sigmaaldrich.com The unique charge transport properties of polymers derived from this diamine could be leveraged in such three-dimensional structures.

Furthermore, the application of these materials in flexible and wearable electronics is a key area for future investigation. researchgate.net Research into solution-processing techniques for depositing uniform and high-quality films of poly-TPD and related polymers onto flexible substrates will be crucial for realizing their potential in this area. The development of composite hole transport layers, as demonstrated with poly-TPD and TAPC, for flexible light-emitting diodes, highlights a promising avenue for enhancing the performance and mechanical robustness of flexible devices. researchgate.net

Exploration of Novel Functionalization Strategies

Novel functionalization strategies for this compound and its parent structures, such as N,N'-diphenyl-1,4-phenylenediamine, are a critical area for future research. The introduction of different functional groups onto the phenyl rings can significantly influence the electronic properties, solubility, and morphology of the resulting materials. For example, adding electron-withdrawing or electron-donating groups can tune the HOMO and LUMO energy levels, allowing for better energy level alignment with other materials in a device.

One emerging strategy is the use of diamines in the formation of self-assembled monolayers (SAMs) or as chelating agents to passivate surfaces and grain boundaries in perovskite solar cells. utoronto.ca This approach has been shown to improve device stability and performance. Future work could explore the design of new diamine derivatives with specific functional groups that can more effectively interact with and passivate perovskite surfaces. Additionally, the synthesis of novel copolymers incorporating the this compound unit with other functional monomers could lead to materials with tailored optical and electronic properties for specific applications.

Deepening Theoretical Understanding of Charge and Exciton (B1674681) Dynamics

A deeper theoretical understanding of charge and exciton dynamics in materials derived from this compound is essential for rational material design and device optimization. Future research should focus on developing and applying computational models to simulate charge transport and exciton behavior in these materials at the molecular level. nih.govfu-berlin.de

Q & A

Basic: What are the standard synthetic routes for N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a condensation reaction between 1,4-diaminobenzene and 4-butylphenyl derivatives (e.g., 4-butylbromobenzene or 4-butylphenylamine) under catalytic conditions. For example:

- Catalyst Selection: Transition metals (e.g., Pd for coupling reactions) or acid/base catalysts (e.g., acetic acid) are used to facilitate amine-aryl bond formation .

- Reaction Optimization: Temperature (60–120°C), solvent polarity (methanol, THF, or toluene), and stoichiometric ratios are adjusted to maximize yield. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR: Identifies characteristic C=N stretches (1620–1640 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .

- NMR (¹H/¹³C): Aromatic protons (δ 6.8–7.5 ppm) and amine/butyl group signals (δ 1.2–2.5 ppm) confirm structure .

- HPLC/GC-MS: Quantifies purity and detects byproducts (e.g., unreacted diamines) .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this diamine derivative?

Methodological Answer:

- Crystallization: Slow evaporation from dichloromethane/methanol mixtures produces diffraction-quality crystals.

- Refinement: SHELXL (via Olex2 or SHELXTL) refines hydrogen bonding (N-H···π interactions) and torsional angles between butylphenyl and benzene rings .

- Polymorphism Screening: Varying solvents and temperatures identifies conformational polymorphs, critical for understanding solid-state reactivity .

Advanced: How are DFT calculations applied to predict electronic properties and reactivity?

Methodological Answer:

- Geometry Optimization: B3LYP/6-31G(d) basis sets optimize molecular geometry, calculating HOMO-LUMO gaps (e.g., 3.2–4.1 eV) to assess charge-transfer potential .

- Reactivity Mapping: Fukui indices predict nucleophilic/electrophilic sites for substitution or oxidation reactions .

- Molecular Docking: AutoDock Vina models interactions with biological targets (e.g., β-ketoacyl-ACP synthase III) to rationalize antimicrobial activity .

Advanced: What experimental protocols are used to evaluate biological activity (e.g., antimicrobial)?

Methodological Answer:

- Agar Diffusion Assay: Zones of inhibition against E. coli or S. aureus are measured at 50–100 µg/mL concentrations. MIC values are determined via microdilution .

- Cellular Uptake Studies: Fluorescence tagging (e.g., dansyl chloride) tracks intracellular localization in eukaryotic cells .

Advanced: How can conflicting data on redox behavior or stability be resolved?

Methodological Answer:

- Controlled Cyclic Voltammetry: Identifies reversible oxidation peaks (e.g., quinone formation) and pH-dependent stability (e.g., decomposition above pH 9) .

- Comparative Studies: Benchmark against structurally similar diamines (e.g., N1,N4-bis(4-nitrophenyl) derivatives) isolates substituent effects .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

- Hole-Transport Materials (HTMs): Used in OLEDs due to high hole mobility (10⁻⁴ cm²/V·s). Doping with Li-TFSI enhances conductivity .

- Coordination Polymers: Reacts with transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage .

Advanced: How are reaction mechanisms (e.g., electrophilic substitution) experimentally validated?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Deuterated analogs (e.g., C₆D₅-NH₂) quantify rate changes in bromination reactions .

- Trapping Intermediates: Low-temperature NMR captures nitrosonium ion (NO⁺) adducts during diazotization .

Basic: What purification strategies are recommended for lab-scale synthesis?

Methodological Answer:

- Recrystallization: Ethanol/water (1:3) removes polar byproducts.

- Flash Chromatography: Silica gel with hexane/ethyl acetate (4:1) elutes the product .

Advanced: How do substituents (e.g., butyl vs. bromo) influence photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy: Butyl groups redshift absorption (λmax ~350 nm) via electron-donating effects, while bromo substituents enhance spin-orbit coupling for triplet-state emission .

- TD-DFT: Simulates excited-state transitions, correlating with experimental fluorescence quantum yields (ΦF = 0.2–0.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.